Aderbasib (INCB007839; CAS 791828-58-5) is a potent, orally bioavailable, low-nanomolar hydroxamate-based dual inhibitor of the A Disintegrin and Metalloprotease (ADAM) family enzymes, specifically targeting ADAM10 and ADAM17 . In procurement and material selection, Aderbasib is prioritized for its ability to cleanly block the metalloproteinase "sheddase" activity responsible for releasing ectodomains of critical transmembrane proteins, such as HER2, PD-L1, and various cytokines [1]. Unlike early-generation broad-spectrum inhibitors, it offers a highly optimized balance of target specificity and in vivo processability, making it a benchmark compound for preclinical oncology, immunology, and virology workflows requiring reliable suppression of redundant shedding pathways without generalized matrix degradation.
Substituting Aderbasib with broad-spectrum matrix metalloproteinase (MMP) inhibitors or highly selective single-isoform ADAM inhibitors frequently compromises experimental integrity and application performance. Broad-spectrum agents like Marimastat lack selectivity, leading to generalized extracellular matrix (ECM) degradation and off-target cellular toxicity that confound sheddase-specific phenotypic data [1]. Conversely, utilizing an ADAM10-selective inhibitor such as GI254023X fails in biological systems where ADAM10 and ADAM17 exhibit functional redundancy; for instance, both enzymes can cleave PD-L1 and HER2, meaning single-target inhibition results in incomplete blockade due to compensatory shedding by the uninhibited isoform [2]. Aderbasib provides the necessary dual-inhibition profile to fully suppress these redundant pathways without the confounding ECM disruption of pan-MMP inhibitors.
In assays measuring the shedding of surface proteins like PD-L1, redundant cleavage by both ADAM10 and ADAM17 necessitates dual inhibition. Aderbasib provides potent low-nanomolar inhibition of both targets, consistently reducing soluble PD-L1 (sPD-L1) in malignant cell line supernatants [1]. In contrast, the widely used comparator GI254023X exhibits a 100-fold selectivity for ADAM10 over ADAM17 (IC50 ~5.3 μM vs 541 μM), failing to adequately block ADAM17-mediated shedding. Aderbasib ensures complete suppression of the sheddase phenotype where single-target inhibitors leave compensatory pathways active.
| Evidence Dimension | Suppression of redundant surface protein shedding (e.g., sPD-L1) |
| Target Compound Data | Aderbasib (Low nanomolar dual ADAM10/17 inhibition; significant sPD-L1 reduction) |
| Comparator Or Baseline | GI254023X (100-fold selective for ADAM10; incomplete shedding blockade) |
| Quantified Difference | Complete vs. partial blockade of redundant ADAM10/17-mediated shedding |
| Conditions | Malignant cell line supernatant sPD-L1 cleavage assays at 48 hours |
Procurement of a dual inhibitor is critical for immuno-oncology models where single-isoform inhibition results in compensatory target shedding by the uninhibited ADAM isoform.
Early-generation hydroxamates like Marimastat act as broad-spectrum matrix metalloproteinase (MMP) inhibitors. While they block ADAMs, they simultaneously inhibit a wide array of MMPs, causing extensive off-target disruption of the extracellular matrix (ECM) [1]. Aderbasib isolates the ADAM10/17 sheddase axis, avoiding the confounding ECM degradation and cellular toxicity associated with pan-MMP inhibitors. This targeted profile allows researchers to attribute phenotypic changes directly to ectodomain shedding rather than generalized tissue remodeling.
| Evidence Dimension | Target specificity and off-target ECM interference |
| Target Compound Data | Aderbasib (Selective ADAM10/17 sheddase blockade) |
| Comparator Or Baseline | Marimastat (Pan-MMP inhibition) |
| Quantified Difference | Elimination of off-target ECM degradation and associated musculoskeletal toxicity |
| Conditions | In vitro and in vivo tumor microenvironment studies |
Selecting Aderbasib prevents off-target ECM disruption from confounding data related to specific cytokine and receptor shedding mechanisms.
For in vivo applications, compound processability is a primary selection criterion. Aderbasib demonstrates excellent solubility and stability in standard preclinical vehicle formulations, such as 2% DMSO, 2% Tween 80, 48% PEG300, and 48% water. This allows for reliable systemic exposure (e.g., 50 mg/kg dosing via intraperitoneal injection) in murine xenograft models without the precipitation issues common to earlier lipophilic hydroxamate analogs.
| Evidence Dimension | Preclinical dosing vehicle compatibility |
| Target Compound Data | Aderbasib (Highly soluble in 2% DMSO / 2% Tween 80 / 48% PEG300 / 48% water) |
| Comparator Or Baseline | Early-generation lipophilic hydroxamates (Poor aqueous/vehicle solubility) |
| Quantified Difference | Reliable in vivo dosing and systemic exposure without compound precipitation |
| Conditions | Murine orthotopic xenograft models (e.g., pediatric glioblastoma) |
Buyers conducting in vivo efficacy studies must prioritize compounds with validated, straightforward formulation protocols to ensure reproducible dosing and minimize vehicle-related artifacts.
In models of colorectal cancer metastasis, tumor-derived exosomes utilize ADAM17 to breach vascular endothelial barriers. Studies demonstrate that Aderbasib effectively reduces vascular permeability and tumor cell adhesion driven by EMT-HCT116 exosomes[1]. In direct comparison, the ADAM10-selective inhibitor GI254023X fails to exert the same protective effect on the endothelial barrier, highlighting the functional necessity of ADAM17 blockade in this specific metastatic context.
| Evidence Dimension | Reduction of exosome-induced vascular permeability |
| Target Compound Data | Aderbasib (Effectively reduces endothelial permeability and tumor cell adhesion) |
| Comparator Or Baseline | GI254023X (Fails to significantly reduce permeability) |
| Quantified Difference | Superior functional blockade of hematogenous metastasis pathways dependent on ADAM17 |
| Conditions | Colorectal cancer EMT-HCT116 exosome permeability and adhesion assays |
For researchers studying exosome-mediated metastasis, Aderbasib provides the necessary ADAM17 inhibition that ADAM10-selective compounds fundamentally lack.
Ideal for quantifying the release of soluble immune checkpoints (e.g., sPD-L1) or tumor antigens (e.g., HER2 ECD) where redundant ADAM10/17 activity must be fully suppressed to prevent compensatory shedding [1].
Highly suited for in vivo models of glioma or breast cancer due to its validated formulation profile (DMSO/Tween/PEG/Water) and reliable systemic bioavailability via intraperitoneal or oral routes .
The preferred inhibitor for investigating how tumor-derived exosomal ADAM17 disrupts endothelial barriers during hematogenous metastasis, outperforming ADAM10-selective alternatives [2].